molecular formula C₅H₆D₄O₃ B1157611 2-(Hydroxymethyl)butanoic-d4 Acid

2-(Hydroxymethyl)butanoic-d4 Acid

Cat. No.: B1157611
M. Wt: 122.16
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)butanoic-d4 Acid is a deuterated stable isotope-labeled compound that serves as a critical tool in advanced biochemical and metabolic research. Its primary research value lies in its application as a labeled substrate for investigating enzyme activity and metabolic pathways. Specifically, the non-deuterated form of this acid, 2-(Hydroxymethyl)butanoic acid, has been utilized as a substrate to study the activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), an enzyme involved in isoleucine catabolism . Research into MHBD deficiency, a metabolic disorder, relies on such compounds to understand the enzymatic defect in both patients and carriers . The incorporation of four deuterium atoms in this analog makes it an indispensable tracer for mass spectrometry-based analyses, enabling precise tracking, quantification, and mapping of metabolic fluxes without interference from endogenous compounds. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₅H₆D₄O₃

Molecular Weight

122.16

Synonyms

2-(Hydroxymethyl)butyric-d4 Acid;  2-Ethyl-3-hydroxypropionic-d4 Acid;  2-Ethylhydracrylic-d4 Acid;  3-Hydroxy-2-ethylpropionic-d4 Acid;  β-Hydroxy-α-ethylpropionic-d4 Acid

Origin of Product

United States

Synthetic Routes and Isotopic Labeling Strategies for 2 Hydroxymethyl Butanoic D4 Acid

Chemical Synthesis of the Deuterated Analogue

A plausible and efficient synthetic pathway commences with the reduction of diethyl ethylmalonate. This step is crucial as it is where the deuterium (B1214612) atoms are incorporated into the molecule. The resulting deuterated intermediate, a diol, then undergoes selective oxidation to form the target compound.

Methodologies for Deuterium Incorporation at Specific Positions

The primary method for the specific incorporation of four deuterium atoms into the 2-(hydroxymethyl)butanoic acid structure involves the use of a powerful deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD4) is the reagent of choice for this transformation due to its ability to efficiently reduce esters to alcohols while introducing deuterium atoms.

The reaction proceeds by the reduction of both ester groups of diethyl ethylmalonate to form 2-ethyl-1,3-propanediol-1,1,3,3-d4. In this key step, four deuterium atoms are introduced at the C1 and C3 positions of the propanediol (B1597323) backbone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent quenching of the highly reactive LiAlD4.

Following the successful deuteration and formation of the diol, the next critical step is the selective oxidation of one of the primary alcohol groups (-CD2OH) to a carboxylic acid (-COOH). This transformation presents a significant challenge due to the symmetrical nature of the diol. Achieving selective oxidation requires carefully chosen reagents and reaction conditions to prevent over-oxidation or reaction at both alcohol sites. Enzymatic oxidation or the use of protecting group strategies are potential avenues to achieve the desired selectivity. For instance, one of the hydroxyl groups could be selectively protected, followed by oxidation of the unprotected hydroxyl group, and subsequent deprotection to yield 2-(hydroxymethyl)butanoic-d4 acid.

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthetic route for both high chemical yield and high isotopic purity is paramount. This involves a systematic evaluation of various reaction parameters for each step of the synthesis.

For the reduction step with LiAlD4, key parameters to optimize include the reaction temperature, the molar ratio of the reducing agent to the ester, and the reaction time. Lower temperatures are often preferred to control the reactivity of LiAlD4 and minimize side reactions. A slight excess of LiAlD4 is typically used to ensure complete reduction of the ester.

The subsequent selective oxidation step requires meticulous optimization to maximize the yield of the desired mono-acid while minimizing the formation of the diacid and unreacted diol. The choice of oxidizing agent, solvent, temperature, and reaction time all play a crucial role.

The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the LiAlD4 used. It is essential to use LiAlD4 with a high deuterium content (typically >98 atom % D) to ensure the final product has the desired level of deuteration. Furthermore, reaction work-up and purification procedures must be designed to avoid any H/D exchange, which could compromise the isotopic purity.

Table 1: Illustrative Parameters for Optimization of this compound Synthesis

StepParameterRangeOptimal ConditionEffect on YieldEffect on Purity
Reduction Temperature-78°C to RT0°C to RTHigher temp may decrease yield due to side reactionsMinimal effect
LiAlD4 (equiv.)1.0 - 2.01.2Excess ensures complete reactionHigh purity LiAlD4 is key
SolventDiethyl Ether, THFTHFTHF often gives better solubilityAnhydrous conditions are critical
Oxidation OxidantTEMPO, Pt/O2, etc.Selective enzymatic oxidationHighly dependent on the chosen methodHigh selectivity prevents diacid formation
TemperatureVaries with methodVaries with methodCrucial for selectivity and rateCan influence side reactions
pH (for enzymatic)6.0 - 8.0~7.0Optimal pH for enzyme activityEnzyme specific

Precursor Sourcing and Isotopic Enrichment Considerations

The selection of appropriate starting materials is a critical factor in the successful synthesis of this compound. The primary non-deuterated precursor, diethyl ethylmalonate, is a commercially available and relatively inexpensive starting material. ontosight.aicymitquimica.comsigmaaldrich.commerckmillipore.com Its availability makes it an attractive choice for the synthesis of the target molecule.

The most critical consideration for isotopic enrichment is the source and quality of the deuterating agent, lithium aluminum deuteride (LiAlD4). The isotopic abundance of deuterium in the final product is directly proportional to the isotopic purity of the LiAlD4 used in the reduction step. Commercially available LiAlD4 comes in various isotopic purities, and selecting a high-purity grade is essential for producing a highly enriched final product.

Table 2: Commercially Available Grades of Lithium Aluminum Deuteride (LiAlD4)

GradeIsotopic Purity (atom % D)Supplier TypeRelative Cost
Standard Grade95-98%Chemical SuppliersModerate
High Purity Grade>98%Specialty Isotope SuppliersHigh
Custom Synthesis>99%Specialty Isotope SuppliersVery High

Advanced Analytical Applications of 2 Hydroxymethyl Butanoic D4 Acid in Quantitative Research

Utility as an Internal Standard in Mass Spectrometry-Based Metabolomics

The application of deuterated standards is a cornerstone of high-precision quantitative metabolomics. These standards are essential for mitigating analytical variability, including matrix effects, and ensuring accurate quantification of endogenous metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

In LC-MS, a deuterated internal standard such as 2-(Hydroxymethyl)butanoic-d4 Acid would be added to biological samples at the beginning of the workflow. As the sample is processed and injected into the LC-MS system, any loss of the analyte during extraction, or variations in ionization efficiency, would be mirrored by the deuterated standard. By calculating the ratio of the analyte's signal to the internal standard's signal, a more accurate and reproducible quantification can be achieved. While this is a well-established technique, specific studies detailing the use of this compound for the quantification of 2-(Hydroxymethyl)butanoic Acid or other metabolites in LC-MS-based metabolomics are not present in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Similarly, in GC-MS analysis, particularly for volatile or semi-volatile metabolites, a deuterated internal standard is crucial. After derivatization, which is often required for polar metabolites to make them amenable to GC, the deuterated standard co-elutes with the native analyte. The mass spectrometer can then differentiate between the two based on their mass-to-charge ratio. This allows for precise quantification, correcting for any inconsistencies in derivatization efficiency or injection volume. However, specific GC-MS methodologies and validated research findings employing this compound as an internal standard are not documented in available scientific databases.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Metabolite Analysis

Quantitative NMR (qNMR) is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei. The use of deuterated compounds in NMR is primarily for solvent substitution to avoid large solvent signals that can obscure analyte peaks. However, a deuterated internal standard can also be used for quantification. In the context of analyzing deuterated metabolites, a non-deuterated standard would be used. Conversely, for a non-deuterated analyte, a deuterated standard with a distinct, non-overlapping signal could be employed. No specific research was found that discusses the use of this compound in quantitative NMR studies.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and a gold standard for absolute quantification. This technique involves adding a known amount of an isotopically enriched standard (like this compound) to a sample. The altered isotopic composition of the analyte is then measured by a mass spectrometer. By knowing the amount of added standard and the resulting isotope ratio, the initial amount of the native analyte can be calculated with high accuracy. While the principles of IDMS are well-documented, its specific application using this compound for the absolute quantification of any particular metabolite has not been reported in the accessible scientific literature.

Analytical Method Development and Validation for Trace Analysis of Metabolites

The development and validation of analytical methods for trace analysis are critical for detecting low-abundance metabolites. This process involves optimizing parameters to ensure specificity, sensitivity, linearity, accuracy, and precision.

Chromatographic Separation Enhancements

In developing robust analytical methods, achieving good chromatographic separation is paramount to avoid interferences from other matrix components. The use of a deuterated internal standard is vital in this process to confirm the retention time of the analyte and to ensure that any chromatographic shifts affect both the analyte and the standard similarly. While this is a general principle, no specific studies were found that detail the use of this compound in the development and validation of methods for trace metabolite analysis, nor are there any published data tables illustrating its performance in enhancing chromatographic separation.

Elucidation of Metabolic Pathways and Biochemical Mechanisms Using 2 Hydroxymethyl Butanoic D4 Acid

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to investigate the flow of atoms through metabolic networks. nih.gov By introducing a compound labeled with a stable isotope, such as deuterium (B1214612) (²H), into a biological system, researchers can track the incorporation of the isotope into various metabolites. nih.gov This methodology, often referred to as metabolic flux analysis (MFA), provides a quantitative measure of the rates of metabolic reactions. medchemexpress.com

Investigation of Carbon and Hydrogen Flux Through Biochemical Networks

2-(Hydroxymethyl)butanoic-d4 Acid, with its four deuterium atoms, serves as an excellent tracer for monitoring both carbon and hydrogen flux. As the labeled compound is metabolized, the deuterium atoms are incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify these labeled metabolites, thereby mapping the flow of the carbon skeleton and hydrogen atoms through interconnected biochemical pathways. nih.gov This allows for a detailed understanding of how nutrients are utilized and transformed within cells. nih.gov

Dynamic Mapping of Metabolite Traffic

Metabolic pathways are not static; they are dynamic systems that respond to various physiological and environmental cues. Stable isotope tracing with compounds like this compound enables the dynamic mapping of metabolite traffic. nih.gov This involves monitoring the changes in isotopic enrichment in different metabolites over time. Such studies can reveal how metabolic fluxes are redirected in response to stimuli or in disease states, providing a deeper understanding of metabolic regulation and dysregulation. The duration of tracer incubation is a critical factor, with some pathways reaching isotopic steady state in minutes, while others may take hours. nih.gov

Research on Isoleucine Metabolism and Branched-Chain Fatty Acid Pathways

The metabolism of the essential amino acid isoleucine and its connection to branched-chain fatty acid synthesis are complex processes. This compound is a useful tool for dissecting these pathways.

Assessment of 2-(Hydroxymethyl)butanoic Acid as a Derivative of L-Isoleucine Oxidation

L-isoleucine is an amino acid, and its derivatives are formed through reactions involving its amino or carboxy groups. ebi.ac.uk The catabolism of isoleucine involves a series of enzymatic reactions, including oxidation. nih.gov 3-Hydroxy-2-methyl-butanoic acid is a known urinary metabolite involved in isoleucine catabolism. hmdb.ca While direct studies assessing 2-(Hydroxymethyl)butanoic acid as a specific derivative of L-isoleucine oxidation are not extensively detailed in the provided results, the structural similarity suggests its potential involvement or use as an analog to probe this pathway. The oxidation of related hydroxy acids, such as L-2-hydroxy-4-methylthiobutanoic acid, has been shown to be catalyzed by enzymes like L-2-hydroxy acid oxidase. nih.gov

Tracing of Related Metabolic Intermediates

By using this compound as a tracer, researchers can follow the incorporation of its deuterated backbone into various intermediates of isoleucine and branched-chain fatty acid metabolism. This allows for the identification and quantification of key metabolites in these pathways. For instance, in the metabolism of isoleucine in Pseudomonas putida, intermediates such as tiglyl-CoA and 2-methyl-3-hydroxybutyryl-CoA are formed. nih.gov Tracing experiments can elucidate the flow through these intermediates and help to understand the regulation of the entire metabolic network.

Contributions to Understanding Inborn Errors of Metabolism at a Biochemical Level

Inborn errors of metabolism are genetic disorders that result in deficient or inactive enzymes, leading to the accumulation of toxic substances or a deficiency of essential products. Labeled compounds are crucial for diagnosing these conditions and understanding their biochemical basis.

Methylmalonate-semialdehyde dehydrogenase deficiency (MMSDHD) is a rare autosomal recessive disorder affecting the catabolism of valine and pyrimidines. nih.gov The deficiency of the ALDH6A1 enzyme, methylmalonate semialdehyde dehydrogenase, leads to a buildup of upstream metabolites. nih.gov Patients often present with elevated levels of 3-hydroxyisobutyrate (B1249102) and 3-hydroxypropionate (B73278) in their urine. nih.gov

By administering a deuterated precursor that feeds into this pathway, such as a d4-labeled valine analog or this compound, researchers can trace the metabolic block. The accumulation of deuterated 3-hydroxyisobutyrate and other pathway intermediates in patient-derived cells (e.g., fibroblasts) or model organisms provides direct evidence of the dysfunctional enzyme and helps to quantify the extent of the metabolic disruption. nih.gov This approach is invaluable for confirming diagnoses and for studying the pathophysiology of the disease, including observed secondary effects like mitochondrial dysfunction. nih.gov

The use of this compound allows for precise tracking of how metabolites are shunted into alternative pathways when a primary pathway is blocked. In MMSDHD, for instance, the buildup of methylmalonate semialdehyde can lead to its conversion into other compounds. nih.gov

By using a stable isotope tracer, scientists can follow the flow of the deuterium label from the initial substrate to these aberrant metabolites. This flux analysis reveals the downstream consequences of the enzyme deficiency. For example, studies on patient fibroblasts have shown that the buildup of precursors can lead to an over-representation of fatty acids and fatty acylcarnitines, suggesting that blocked intermediates are rerouted towards fatty acid synthesis. nih.gov This provides a mechanistic link between the primary genetic defect and the broader metabolic phenotype observed in patients.

Broader Research Implications and Future Trajectories for 2 Hydroxymethyl Butanoic D4 Acid

Integration with Systems Biology Approaches

The study of metabolism at a systems level, which considers the intricate network of biochemical reactions as a whole, stands to benefit significantly from the use of isotopically labeled compounds like 2-(Hydroxymethyl)butanoic-d4 Acid. The non-deuterated form of this compound, 2-(hydroxymethyl)butanoic acid, also known as 2-ethylhydracrylic acid (2-EHA), is a known metabolite derived from the metabolism of the amino acid isoleucine. nih.gov Its accumulation in bodily fluids is recognized as a biomarker for certain inborn errors of metabolism, highlighting its role in specific metabolic pathways. nih.govhmdb.canih.gov

By introducing this compound as a tracer, researchers can meticulously track its journey through various metabolic routes. This allows for the precise quantification of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. Such data is invaluable for constructing and validating comprehensive metabolic models. These models, in turn, can predict how metabolic networks will respond to genetic or environmental perturbations, offering deep insights into disease mechanisms and potential therapeutic interventions.

The use of deuterated tracers like this compound offers advantages over more common isotopes like ¹³C, as deuterium (B1214612) labeling can provide unique information about specific reaction mechanisms and hydrogen transfer reactions. This level of detail is crucial for a complete understanding of the dynamic and interconnected nature of cellular metabolism.

Advancements in High-Throughput Isotopic Profiling Technologies

The development of high-throughput screening (HTS) technologies has revolutionized many areas of biomedical research, and their application to isotopic profiling is a rapidly advancing frontier. acs.orgprinceton.eduresearchgate.netrsc.org In the context of this compound, HTS can be employed to rapidly analyze a large number of samples to determine the extent and location of deuterium labeling in various metabolites. This capability is essential for large-scale metabolic studies, such as those aimed at identifying new biomarkers for disease or screening for drugs that modulate metabolic pathways.

Modern analytical platforms, particularly mass spectrometry coupled with liquid chromatography (LC-MS), are at the forefront of these advancements. These technologies offer the sensitivity and resolution required to detect and quantify isotopically labeled molecules in complex biological matrices. The integration of automated sample preparation and data analysis pipelines further enhances the throughput of these methods, making it feasible to conduct large-scale isotopic profiling experiments.

The application of these high-throughput methods to studies involving this compound could accelerate the discovery of its metabolic fate and its interactions with other cellular components. This would provide a wealth of data that can be used to refine our understanding of isoleucine metabolism and its dysregulation in various pathological states.

Emerging Applications in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering are fields dedicated to the design and construction of new biological parts, devices, and systems, as well as the redesign of existing, natural biological systems for useful purposes. manchester.ac.uk The production of specialty chemicals, like 2-(Hydroxymethyl)butanoic acid, from renewable feedstocks is a key goal of this field. While no natural biosynthetic pathway for the direct production of 2-(Hydroxymethyl)butanoic acid is currently known, related dihydroxybutyrate compounds have been successfully synthesized using engineered microorganisms. nih.govresearchgate.net

This suggests that the creation of a synthetic metabolic pathway for 2-(Hydroxymethyl)butanoic acid is a feasible objective. By introducing and optimizing the expression of specific enzymes in a microbial host, it may be possible to channel metabolic intermediates towards the production of this target molecule. The ability to produce this compound through such a bio-based route would provide a sustainable and potentially cost-effective source of this valuable research compound.

Furthermore, the insights gained from tracing the metabolism of this compound in natural systems can inform the design of these synthetic pathways. Understanding the native enzymes that interact with its non-deuterated counterpart can guide the selection and engineering of biocatalysts with improved efficiency and specificity for the desired reactions.

Q & A

Q. What are the validated synthesis routes for 2-(Hydroxymethyl)butanoic-d4 Acid, and how is deuterium incorporation efficiency quantified?

The synthesis of this compound typically involves hydroxymethylation of butanoic acid precursors using deuterated reagents (e.g., D₂O or deuterated formaldehyde). A common approach is adapting methods for non-deuterated analogs, such as dimethylolbutanoic acid (DMBA) synthesis via hydroxymethylation of butyric acid derivatives . Deuterium incorporation is quantified using NMR spectroscopy (e.g., ²H NMR) to assess isotopic purity and mass spectrometry (MS) to verify molecular ion patterns (e.g., M+4 peak). For reproducibility, ensure reaction conditions (temperature, pH) are optimized to minimize proton-deuterium exchange .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
  • Storage : Store at -20°C in airtight containers to prevent degradation; conflicting recommendations (e.g., 2–8°C in ) necessitate consulting the specific SDS for batch-dependent guidance .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be applied in metabolic pathway tracing studies, and what analytical techniques resolve isotopic interference?

This deuterated compound is used to trace metabolic fluxes in pathways like the tricarboxylic acid (TCA) cycle or fatty acid biosynthesis . Key steps:

  • Isotopic Labeling : Introduce the compound into cell cultures or model organisms; track deuterium incorporation into downstream metabolites (e.g., via LC-MS) .
  • Analytical Challenges : Co-eluting isotopes or matrix effects can obscure data. Use high-resolution mass spectrometry (HR-MS) with collision-induced dissociation (CID) to distinguish deuterated fragments. Normalize data against non-deuterated controls .

Q. How should researchers address contradictory data on deuterium retention rates in this compound under varying pH conditions?

Contradictions in deuterium retention often arise from pH-dependent exchange rates. Methodological solutions include:

  • Controlled Experiments : Systematically vary pH (e.g., 3–9) and measure retention via ²H NMR.
  • Kinetic Modeling : Fit data to pseudo-first-order exchange models to predict half-lives.
  • Literature Cross-Validation : Compare results with studies on structurally similar deuterated acids (e.g., 2-methylbutyric-d9 acid) to identify trends .

Q. What are the implications of deuteration on the acid’s reactivity in esterification or polymerization reactions?

Deuteration at the hydroxymethyl group (-CD₂OH) alters reaction kinetics due to the kinetic isotope effect (KIE) :

  • Esterification : Slower reaction rates (vs. non-deuterated) are observed; monitor via FT-IR for C=O stretch shifts.
  • Polymerization : In hydrophilic polymers (e.g., deuterated polyesters), deuteration affects crystallinity. Characterize using differential scanning calorimetry (DSC) and compare thermal transitions with non-deuterated analogs .

Methodological Best Practices

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Documentation : Record batch-specific deuterium content (e.g., supplier certificates) and storage conditions.
  • Data Transparency : Include raw MS/NMR spectra in appendices, with processed data in main texts per IUPAC guidelines .
  • Negative Controls : Use non-deuterated analogs to isolate isotopic effects .

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